5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one - 676994-64-2

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

Catalog Number: EVT-1629688
CAS Number: 676994-64-2
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the condensation of a suitable pyridine or pyridone precursor with a variety of reagents, followed by cyclization and deprotection steps. For instance, 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can be synthesized from a readily available 2-chloro-4-(methylamino)nicotinaldehyde through a multi-step process. []

Another approach utilizes a one-pot, multi-component reaction, where a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate react in the presence of a piperidine catalyst under ultrasound irradiation to yield 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. These compounds can then be further transformed into 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-ones. []

Molecular Structure Analysis

The nitrogen atoms can participate in various reactions, including alkylation, acylation, and sulfonylation, allowing the introduction of diverse substituents. For example, regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one (a related compound) with different alkylating agents has been investigated. []

Mechanism of Action

Studies on a specific benzodiazepine receptor agonist, SX-3228 (a 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivative), suggest that the compound exerts its effects by binding to the benzodiazepine receptor. [, ]

Physical and Chemical Properties Analysis

One study investigated the effects of compression and grinding on the chemical stability of SX-3228. They found that mechanical treatments decreased the compound's crystallinity, leading to chemical instability. [] This highlights the importance of considering physical properties during the development of pharmaceutical formulations.

Applications
  • Anticancer agents: Several derivatives, particularly those targeting FGFR4 and mTOR, have shown promising anticancer activities in preclinical studies. [, , ]
  • Neuroprotective agents: Some derivatives display neuroprotective effects and have been investigated for potential applications in Alzheimer's disease. [, ]
  • Cardiotonic agents: Certain 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives have been investigated for their potential as cardiotonic drugs. []

SX-3228 (6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one)

  • Compound Description: SX-3228 is a newly synthesized benzodiazepine receptor agonist. Studies have shown its chemical instability in tablet form due to decreased crystallinity caused by mechanical processes like compression and grinding [, ].
  • Relevance: SX-3228 is a derivative of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, with substitutions at the 3 and 6 positions of the core structure. The research on SX-3228 highlights the impact of structural modifications on the stability and pharmaceutical properties of this class of compounds [, ].

6-benzyl-3-(5-methylthio-1,3,4-oxadiazole-2-yl)-5,6,7,8-tetrahydro-1,6- naphtiridine-2(1H)-on

  • Compound Description: This compound is synthesized through intramolecular cyclization of suitable acetylsemicarbazides or 1,2-di(R-carbamoyl)hydrazines in the presence of a dehydration agent [].
  • Relevance: This compound is structurally similar to SX-3228, differing only in the substituent at the 5-position of the oxadiazole ring. This highlights the exploration of different substituents at this position for potentially influencing biological activity while retaining the core structure of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one [].

(3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate

  • Compound Description: This compound is a quaternary ammonium betaine exhibiting potent and selective inhibition of the αvβ6 integrin receptor [].
  • Relevance: This compound incorporates the 5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl moiety as part of a larger structure. Its development emphasizes the potential of using the tetrahydronaphthyridine core as a building block for designing integrin inhibitors [].
  • Compound Description: A series of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a potential target for hepatocellular carcinoma (HCC) treatment []. One representative compound, A34, displayed promising in vitro and in vivo antitumor activity against FGFR4-dependent HCC cell lines [].
  • Relevance: These derivatives are structurally based on the 1,6-Naphthyridin-2(1H)-one core and showcase its versatility in developing inhibitors for specific kinases like FGFR4 [].

5-Amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one

  • Compound Description: Synthesized from 2-amino-6-oxo-1,6-dihydropyridine-3-carbonitrile, this compound exhibits moderate but selective human acetylcholinesterase inhibition and antioxidant properties without hepatotoxicity [].
  • Relevance: This compound represents a benzofused analog of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, expanding the core structure and demonstrating its potential in developing agents for Alzheimer's disease therapy [].

1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin1)

  • Compound Description: Developed from a quinoline-based lead compound, Torin1 is a potent and selective mammalian target of rapamycin (mTOR) inhibitor, exhibiting promising anticancer activity in a U87MG xenograft model [].
  • Relevance: Torin1 incorporates the benzo[h][1,6]naphthyridin-2(1H)-one core, demonstrating its utility in developing mTOR inhibitors. The tricyclic ring system of Torin1 expands upon the bicyclic 1,6-Naphthyridin-2(1H)-one core, potentially contributing to its improved potency and selectivity [].

9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)

  • Compound Description: As an improvement over Torin1, Torin2 displays enhanced cellular mTOR inhibitory activity (EC50 = 0.25 nM), high selectivity against PI3K, and excellent binding selectivity over other kinases [].
  • Relevance: Torin2 shares the benzo[h][1,6]naphthyridin-2(1H)-one core with Torin1, highlighting the continued exploration of this structural motif for optimizing mTOR inhibition and drug-like properties [].

2,5-diaryl-8,8-dimethyl-3,6,7,8-tetrahydro-2H-pyrido[4,3,2-de]quinnolin-3-ones

  • Compound Description: This series of compounds, synthesized from the reaction of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with substituted phenylhydrazines, were investigated for their antihypoxic activity [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, these compounds share structural similarities, particularly in the fused ring system containing nitrogen atoms. This highlights the exploration of related heterocyclic frameworks for potential antihypoxic activity [].
  • Compound Description: These two molecules were identified through computational docking models as potential inhibitors of Staphylococcus aureus sortase A [].
  • Relevance: Though structurally distinct from 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, their identification as potential Staphylococcus aureus sortase A inhibitors highlights the broader context of exploring diverse heterocyclic compounds for antimicrobial activity [].

3-[2'-(1-tert-Butyl-1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-2-propyl-5,6,7,8-tetrahydro-1H-cycloheptimidazol-4-one (6) and 3-[2'-(1-tert-butyl-1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-2-propyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one (5)

  • Compound Description: These regioisomers were investigated during the study of regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one and 2-alkyl-3H-cycloheptimidazol-4-one. Notably, compound 5 is a synthetic intermediate for Pratosartan [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, these compounds share a structural resemblance, particularly in the presence of a seven-membered ring fused to a heterocyclic system. This similarity emphasizes the relevance of exploring diverse bicyclic frameworks for potential pharmaceutical applications [].

3,6-Dimethyl-1-phenyl-4-(2-thienyl)-8-(2-thienylmethylene)-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b][1,6]naphthyridine

  • Compound Description: This compound's crystal structure, stabilized by weak intermolecular C—H⋯N interactions and π–π contacts, has been reported [].
  • Relevance: This compound is a derivative of 1,6-Naphthyridin-2(1H)-one, featuring a pyrazolo[3,4-b] ring fused to the core structure. The study of its crystal structure provides valuable insights into the three-dimensional arrangement and intermolecular interactions of this class of compounds [].

7-chloro-3-iodo-1-methyl-1,6-naphthyridin-2(1H)-one

  • Compound Description: This compound serves as a versatile intermediate for synthesizing diverse 1,6-naphthyridones through sequential Suzuki–Miyaura cross-coupling reactions [].
  • Relevance: This dihalo compound highlights the importance of 1,6-Naphthyridin-2(1H)-one as a core structure and demonstrates the feasibility of introducing diverse substituents at specific positions (3 and 7) for creating a library of functionalized derivatives [].

5,7-Dihydroxy-5,6,7,8-tetrahydroazocin-2(1H)-one

  • Compound Description: This new natural product, isolated from a marine-derived Streptomyces sp. strain, can undergo acid-catalyzed intra- and intermolecular reactions, yielding artifacts [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, this compound shares a structural resemblance through its eight-membered heterocyclic ring containing nitrogen and oxygen atoms. The isolation of such compounds from natural sources underscores the potential of exploring diverse heterocyclic frameworks for novel bioactive molecules [].

5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives

  • Compound Description: These derivatives, specifically 4-[5-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxalinyl)-1H-2-pyrrolyl]benzoic acid (3a), exhibit selective retinoic acid receptor alpha (RARα) agonistic activity and potent cell-differentiating activity on HL-60 cells [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, these quinoxaline derivatives, particularly 3a, share structural features with the 5,6,7,8-tetrahydro- core. The identification of their RARα agonistic activity highlights the potential of exploring related heterocyclic frameworks for modulating nuclear receptor activity [].

Pyrimido[4,5-b][1,6]naphthyridin-4(1H)-one derivatives

  • Compound Description: Synthesized using a zeolite-nano gold catalyst, these compounds exhibit potent anticancer activity against the Huh7 human liver cancer cell line [].
  • Relevance: These compounds are directly built upon the 1,6-naphthyridin-2(1H)-one core with an additional pyrimido ring fused to it. Their synthesis and anticancer activity further highlight the versatility and potential of this scaffold in drug discovery [].

3-(Substituted Benzamido)-5,6,7,8-Tetrahydro-5,8-methanoiso-quinolines

  • Compound Description: This series of compounds was studied using FTIR and 1H NMR spectroscopy to investigate substituent effects on their spectral properties and conformations [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, these compounds share a structural similarity in their fused ring systems. The spectral studies on these compounds provide valuable insights into the behavior and properties of related bicyclic heterocyclic systems [].

2,4-Diaryl-5-oxo-5,6,7,8-tetrahydro-2-chromenes

  • Compound Description: These compounds were synthesized via a one-pot condensation reaction and represent a novel class of tetrahydro-2-chromenes [].
  • Relevance: Though not containing the 1,6-naphthyridine core, these compounds are structurally reminiscent due to their fused ring system and the presence of oxygen and nitrogen heteroatoms. This similarity highlights the significance of exploring diverse heterocyclic frameworks for potential biological activity [].

1,9-Substituted Benzo[h][1,6]naphthyridin-2(1H)-ones

  • Compound Description: A library of these compounds was synthesized and evaluated for their gametocytocidal activities against Plasmodium falciparum, the parasite responsible for malaria [].
  • Relevance: These compounds are structurally based on the benzo[h][1,6]naphthyridin-2(1H)-one core, similar to the Torin compounds, and demonstrate its potential for developing antimalarial agents [].

7-carboxyalkylthio-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e]diazepin-4-ones

  • Compound Description: A new class of pyrazolo[3,4-e][1,4]diazepin-4-ones bearing carboxyalkylthio fragments at the 7-position was synthesized. These compounds were obtained through intramolecular cyclization of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides [].
  • Relevance: These compounds, while not containing the 1,6-naphthyridine core, highlight the exploration of diverse heterocyclic systems with similar structural features. The incorporation of carboxyalkylthio substituents adds another dimension to the structure-activity relationship study of these compounds [].

N-[1,2,5,6,7,8-hexahydro-1-[(imidazo[1,2-b]pyridazin-6-yl)amino]-7-methyl-2,5-dioxo-3-quinolinyl]benzamide and N-[5,6,7,8-tetrahydro-5-[(imidazo[1,2-b]pyridazin-6-yl)hydrazono]-7-methyl-2-oxo-2H-1-benzopyran-3-yl]benzamide

  • Compound Description: These compounds were studied using 2D NMR and molecular modeling to understand the structural transformations involved in their formation from benzopyran-2,5-diones and a heterocyclic hydrazine [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, these compounds highlight the broader context of heterocyclic chemistry and the importance of structural analysis in understanding reaction mechanisms and product formation. This knowledge can be indirectly applied to the study and development of 1,6-naphthyridine-based compounds [].

5-substituted 3-oxadiazolyl-1,6-naphthyridin-2(1H)-one derivatives

  • Compound Description: This group of compounds has been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. The research suggests their beneficial effects stem from their ability to act as acetylcholine esterase inhibitors and potentially modulate glutamic acid receptor function [, ].
  • Relevance: These compounds are direct derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, modified at the 3- and 5-positions. This research emphasizes the potential of this core structure and its derivatives for developing treatments for neurological disorders [, ].
  • Compound Description: These compounds were obtained during the synthesis of 1,6-naphthyridin-2(1H)-ones from pyridine precursors. The dimer formation highlights the reactivity of the 1,6-naphthyridin-2(1H)-one system under certain conditions [].
  • Relevance: These compounds are simple derivatives of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one, lacking the tetrahydro ring. Their formation provides insights into potential reactivity and side reactions that may occur during the synthesis of related compounds [].
  • Compound Description: Medorinone is a known cAMP PDE III inhibitor. Modifications at the C(2) and C(5) positions were explored to understand their effects on activity, leading to the discovery of potent inhibitors with diverse substituents at C(5) [].
  • Relevance: These compounds highlight the importance of the 1,6-Naphthyridin-2(1H)-one core as a scaffold for cAMP PDE III inhibition. The study emphasizes the impact of substitutions at specific positions on the activity and development of more potent analogs [].

Thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones

  • Compound Description: Synthesized from 3-bromo-1,6-naphthyridin-2(1H)-ones, these analogs showed a significant increase in potency as cAMP PDE III inhibitors compared to their parent compounds [].
  • Relevance: This series of compounds demonstrates the potential of expanding the 1,6-Naphthyridin-2(1H)-one core by fusing a thiazole ring, leading to enhanced interactions with the target enzyme and improved potency [].

7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: These compounds were designed as selective inhibitors of pp60(c-src) tyrosine kinase. The study investigated the structure-activity relationship of various substituents at the 7-position, with basic aliphatic side chains exhibiting the most potent inhibition [].
  • Relevance: These derivatives highlight the potential of 1,6-Naphthyridin-2(1H)-one as a core structure for developing selective kinase inhibitors. The research emphasizes the impact of substituents, particularly at the 7-position, on potency and selectivity against different kinases [].

7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones

  • Compound Description: These compounds represent different partially saturated forms of the 1,6-naphthyridine-5(6H)-one ring system, synthesized from readily available pyridine precursors [].
  • Relevance: This research highlights the versatility of the 1,6-Naphthyridin-2(1H)-one core and its various partially saturated forms, expanding the chemical space and allowing exploration of their potential biological activities [].

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

  • Compound Description: Synthesized from dimethylamino-3-propiophenones and amino-4-dimethyl-6,6-tetrahydro-1,2,5,6-pyridone-2, this compound represents a partially saturated derivative of the 1,6-naphthyridine-5(6H)-one ring system [].
  • Relevance: This compound demonstrates the feasibility of synthesizing various partially saturated 1,6-naphthyridine-5(6H)-one derivatives and highlights the potential for further structural modifications and exploration of their biological activities [].

5-(lower alkyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: These compounds, synthesized from corresponding nitrile precursors, are useful as cardiotonic drugs [].
  • Relevance: These compounds showcase the therapeutic potential of simple alkyl-substituted 1,6-Naphthyridin-2(1H)-ones in cardiovascular diseases, highlighting the core structure's ability to interact with biological targets relevant to heart function [].

1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors

  • Compound Description: This novel class of c-Met kinase inhibitors was discovered by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework. Structure-activity relationship studies identified key structural features essential for potent inhibition [].
  • Relevance: These compounds showcase the adaptability of the 1,6-Naphthyridin-2(1H)-one scaffold for developing kinase inhibitors. The incorporation of a cyclic urea and other specific substitutions highlights the possibility of fine-tuning the structure for improved potency and selectivity against specific kinases [].

3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones

  • Compound Description: These compounds were synthesized via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines and serve as valuable intermediates for accessing more complex 7-substituted 1,6-naphthyridine derivatives with potential as tyrosine kinase inhibitors [].
  • Relevance: These compounds exemplify the use of 1,6-Naphthyridin-2(1H)-one as a central scaffold for generating diversely substituted derivatives. The introduction of halogen substituents at the 7-position allows for further functionalization and exploration of structure-activity relationships, particularly in the context of developing kinase inhibitors [].

2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones

  • Compound Description: These two series of compounds were synthesized and evaluated for their tankyrase-2 inhibitory activity. The study revealed that the dihydrothiopyrano derivatives exhibited greater potency, potentially due to their ability to adopt favorable conformations within the enzyme's binding site [].
  • Relevance: These compounds, while not directly containing the 1,6-naphthyridine core, share structural similarities in their fused ring systems and the presence of nitrogen and sulfur heteroatoms. Their investigation as tankyrase-2 inhibitors provides insights into the structure-activity relationships of related heterocyclic compounds and highlights the importance of conformational preferences for optimal activity [].
  • Compound Description: The crystal structures of these matrine derivatives, characterized by a complex fused ring system incorporating the 1,6-naphthyridine core, have been reported [, ].
  • Relevance: These matrine derivatives exemplify the structural diversity accessible through modifications of the 1,6-Naphthyridin-2(1H)-one scaffold. The elucidation of their crystal structures provides valuable information about the three-dimensional conformation and potential for intermolecular interactions of this class of compounds [, ].

1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives

  • Compound Description: This class of compounds, synthesized through an efficient ultrasound-promoted four-component reaction, showcases a versatile approach for generating diversely substituted tetrahydropyridine derivatives [].
  • Relevance: While not directly containing the 1,6-naphthyridine core, these tetrahydropyridine derivatives share structural similarities, particularly in the presence of a six-membered ring containing nitrogen atoms. Their synthesis through a multicomponent reaction highlights the exploration of efficient methods for generating libraries of heterocyclic compounds with potential biological activities [].

N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

  • Compound Description: This 1,6-naphthyridin-2(1H)-one derivative, synthesized through regioselective palladium-catalyzed cross-coupling reactions, exhibits promising antiproliferative activity against breast cancer cell lines [].
  • Relevance: This compound highlights the potential of functionalized 1,6-Naphthyridin-2(1H)-ones in anticancer drug discovery. Its synthesis through a cross-coupling strategy showcases the versatility of this approach for introducing diverse substituents and exploring structure-activity relationships [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective MET inhibitor, demonstrating significant antitumor activity in preclinical models [].
  • Relevance: This compound exemplifies the successful application of the 1,6-Naphthyridin-2(1H)-one core in developing a drug candidate targeting the MET kinase. The complex structure of AMG 337, with multiple fused heterocyclic rings and specific substitutions, highlights the potential for achieving high potency and selectivity through structural optimization [].

Properties

CAS Number

676994-64-2

Product Name

5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11)

InChI Key

JCJJNHQIUYSATB-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NC(=O)C=C2

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.